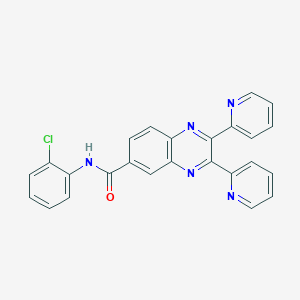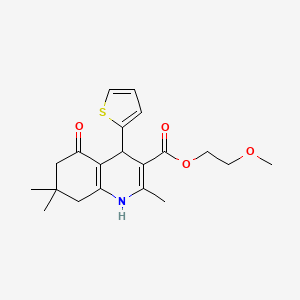
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as DRDE-30, is a chemical compound that has been widely used in scientific research due to its various properties. DRDE-30 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA damage repair and cell survival.
Mécanisme D'action
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide acts as a competitive inhibitor of PARP, binding to the active site of the enzyme and preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.12 μM.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on PARP, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy and radiation therapy. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has several advantages for lab experiments. It is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA damage repair and cell survival. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of research is the development of new PARP inhibitors with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors, which can help to personalize cancer treatment. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in combination with other therapies, such as immunotherapy, to enhance their efficacy. Finally, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in the treatment of other diseases, such as inflammatory and neurological diseases, where PARP has been shown to play a role.
Méthodes De Synthèse
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can be synthesized by the reaction of 2-amino-4-phenylthiazole with N,N-diethyl-1,4-phenylenediamine in the presence of hydrobromic acid. The synthesis method has been described in detail in the literature and involves several steps of purification and characterization to obtain a pure form of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
Applications De Recherche Scientifique
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been extensively used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been used in the study of DNA damage repair mechanisms and the role of PARP in cell survival. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been used in the development of new drugs and therapies for cancer and other diseases.
Propriétés
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.BrH/c1-3-22(4-2)17-12-10-16(11-13-17)20-19-21-18(14-23-19)15-8-6-5-7-9-15;/h5-14H,3-4H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWCMYAWPOOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5934926 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)


![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)


![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)

![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)